molecular formula C7H9ClN2O2S B12105744 (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride

Cat. No.: B12105744
M. Wt: 220.68 g/mol
InChI Key: IOOCDVKCYZEEOP-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₉ClN₂O₂S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclopropyl-1H-imidazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale equipment and reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: Oxidized imidazole derivatives.

    Reduction Reactions: Reduced imidazole derivatives.

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the activity of biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropyl-1H-imidazol-5-yl)methanamine: A related compound with an amine group instead of a sulfonyl chloride group.

    (1-Cyclopropyl-1H-imidazol-5-yl)methanol: The precursor to (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride, containing a hydroxyl group.

    (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.

Uniqueness

This compound is unique due to its reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2

InChI Key

IOOCDVKCYZEEOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2CS(=O)(=O)Cl

Origin of Product

United States

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